

Analytical methods for 3-(Methylsulfonyl)benzohydrazide quantification

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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzohydrazide

CAS No.: 953885-64-8

Cat. No.: B3174515

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Abstract

This guide details the analytical characterization and quantification of **3-(Methylsulfonyl)benzohydrazide** (CAS: 84053-33-8), a critical intermediate in medicinal chemistry and a potential genotoxic impurity (GTI). We present two distinct validated workflows: a robust HPLC-UV method for assay and purity analysis (>98% w/w), and a high-sensitivity LC-MS/MS protocol for trace quantification (<10 ppm) in drug substances, compliant with ICH M7 guidelines.

Introduction & Chemical Context

3-(Methylsulfonyl)benzohydrazide (MSBH) combines a polar hydrazide motif with an electron-withdrawing methylsulfonyl group. This dual functionality presents specific analytical challenges:

- Polarity: The hydrazide group confers high polarity, leading to poor retention on standard C18 columns under high-organic conditions.

- **Reactivity:** As a nucleophilic hydrazine derivative, MSBH is prone to condensation with aldehydes/ketones and oxidative degradation, requiring controlled sample preparation.
- **Genotoxicity:** Hydrazides are structural alerts for mutagenicity. If MSBH is used as a raw material, unreacted traces must be controlled to ppm levels in the final API.

Physicochemical Profile:

- **Molecular Weight:** 214.24 g/mol
- **pKa:** ~3.5 (Conjugate acid of hydrazide), ~10 (Sulfonyl-activated aromatic proton).
- **Solubility:** Low in water; High in DMSO, Methanol, and Acetonitrile.
- **UV Max:** ~254 nm (Benzene ring π - π^*).

Sample Preparation & Stability

Critical Warning: Hydrazides are unstable in oxidative environments and react rapidly with carbonyl impurities in solvents (e.g., acetone, formaldehyde traces).

Protocol 1: Standard Stock Preparation

- **Weighing:** Accurately weigh 10.0 mg of MSBH reference standard.
- **Dissolution:** Dissolve in 5 mL of DMSO (dimethyl sulfoxide). Sonicate for 5 minutes.
 - **Why DMSO?** It ensures complete solubility and suppresses oxidative degradation better than protic solvents like methanol during initial storage.
- **Dilution:** Dilute to volume (10 mL) with Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.
 - **Why Acid?** Acidification stabilizes the hydrazide group by protonation, preventing autoxidation.

Method A: HPLC-UV for Assay & Purity

Target: Raw material release testing (Limit: >98.0%)

This method utilizes a "Polar-Embedded" C18 column to retain the polar hydrazide moiety while maintaining peak shape for the aromatic sulfone.

Chromatographic Conditions:

Parameter	Specification
Instrument	HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance)
Column	Waters XBridge BEH Phenyl-Hexyl or Agilent Zorbax SB-Aq (150 x 4.6 mm, 3.5 μ m)
Mobile Phase A	10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid)
Mobile Phase B	Acetonitrile (LC Grade)
Flow Rate	1.0 mL/min
Column Temp	35°C
Detection	UV @ 254 nm (Reference: 360 nm)
Injection Vol	5-10 μ L

Gradient Program:

- 0.0 min: 5% B (Hold for retention of polar impurities)
- 5.0 min: 5% B
- 15.0 min: 60% B (Elution of MSBH)
- 20.0 min: 90% B (Wash)
- 25.0 min: 5% B (Re-equilibration)

Data Analysis: The methylsulfonyl group is strongly electron-withdrawing, deactivating the ring but maintaining strong UV absorption at 254 nm. The hydrazide group is relatively transparent.

- Retention Time: Expect MSBH elution at ~12-14 minutes.
- System Suitability: Tailing factor must be < 1.5. (If tailing occurs, increase buffer concentration to 20 mM).

Method B: LC-MS/MS for Trace Impurity Analysis

Target: Genotoxic Impurity Screening (Limit: <10 ppm relative to API)

For trace analysis, UV detection is insufficient due to matrix interference.[1] We employ Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

Mass Spectrometry Parameters:

Parameter	Setting
Ion Source	ESI Positive (ESI+)
Capillary Voltage	3.5 kV
Desolvation Temp	400°C
Cone Voltage	30 V
Precursor Ion	215.1 m/z [M+H] ⁺

MRM Transitions (Quantification & Confirmation):

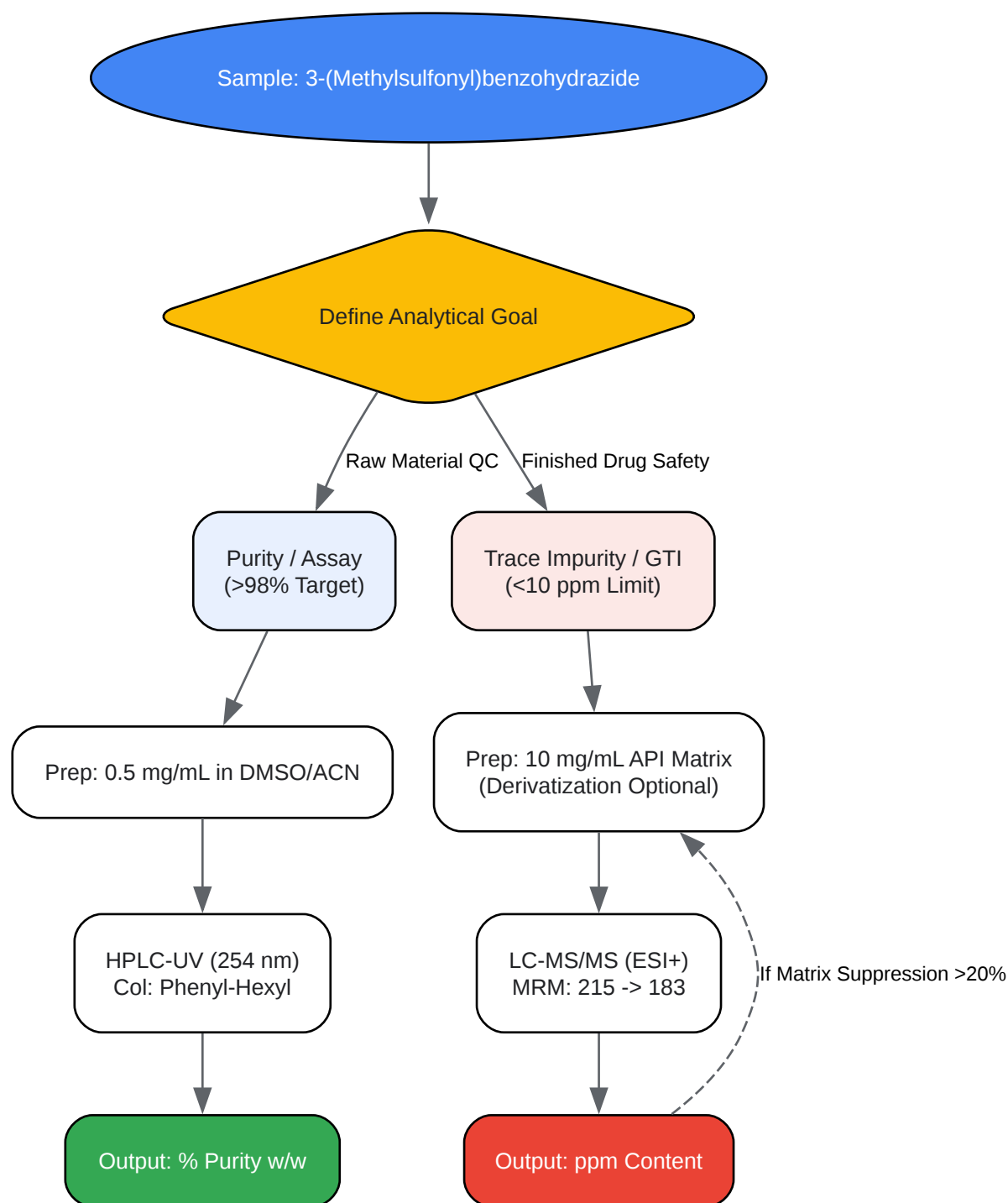
Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Mechanistic Logic
Quantifier	215.1	183.1	15	Loss of Hydrazine (-N ₂ H ₄ , 32 Da)
Qualifier 1	215.1	136.0	25	Loss of Methylsulfonyl (-SO ₂ CH ₃)
Qualifier 2	215.1	105.0	35	Benzoyl cation formation

Method B Protocol:

- Sample Prep: Dissolve API at 10 mg/mL in 50:50 ACN:Water (0.1% FA).
- Column: Phenomenex Kinetex F5 (Pentafluorophenyl) 100 x 2.1 mm, 1.7 μm.
 - Why F5? The PFP phase offers unique selectivity for isomeric sulfones and polar basic compounds compared to C18.
- Mobile Phase: Isocratic 20% ACN / 80% Water (0.1% Formic Acid).
 - Note: Isocratic elution is preferred for MS to maintain stable ionization efficiency during the run.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical goal (Purity vs. Safety).



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Figure 1: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Advanced Troubleshooting: Derivatization Strategy

If LC-MS/MS sensitivity is compromised by matrix suppression (common in high-conc API samples), use Pre-column Derivatization.

Reaction: MSBH + 2-Nitrobenzaldehyde

Hydrazone Derivative (Highly UV Active / MS Stable)

Protocol:

- Mix 100 μ L Sample + 100 μ L 2-Nitrobenzaldehyde (10 mM in ACN).
- Add 10 μ L 1% Formic Acid (Catalyst).
- Incubate at 50°C for 30 mins.
- Inject.[2] The derivative shifts UV max to ~300-330 nm, moving it away from many API interferences.

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